molecular formula C26H22N2O B12887586 N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine CAS No. 848137-02-0

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine

Cat. No.: B12887586
CAS No.: 848137-02-0
M. Wt: 378.5 g/mol
InChI Key: YZSIHVBLXLDGCO-UHFFFAOYSA-N
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Description

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is a quinoline derivative functionalized with an anthracene-containing ethoxy-methyl group at the 8-amino position. This structural motif combines the electron-rich aromaticity of anthracene with the heterocyclic properties of quinoline, making it a candidate for applications in materials science, catalysis, or pharmaceuticals.

Properties

CAS No.

848137-02-0

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2-anthracen-9-ylethoxymethyl)quinolin-8-amine

InChI

InChI=1S/C26H22N2O/c1-3-11-22-20(7-1)17-21-8-2-4-12-23(21)24(22)14-16-29-18-28-25-13-5-9-19-10-6-15-27-26(19)25/h1-13,15,17,28H,14,16,18H2

InChI Key

YZSIHVBLXLDGCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOCNC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the anthracene and quinoline intermediates. One common method involves the reaction of 2-(anthracen-9-yl)ethanol with quinolin-8-amine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Both the anthracene and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated or alkylated anthracene and quinoline derivatives

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules and materials.
  • Photophysical Studies: The anthracene moiety is known for its photophysical properties, making it suitable for studies in photochemistry and materials science.

2. Biology:

  • Fluorescent Probes: Due to its photophysical characteristics, this compound is investigated as a fluorescent probe for biological imaging, potentially aiding in the visualization of cellular processes.
  • DNA Intercalation: The anthracene component can intercalate into DNA, which may disrupt DNA function and offer insights into DNA-targeting drugs.

3. Medicine:

  • Anticancer Properties: Quinoline derivatives have demonstrated significant anticancer activities. N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is explored for its potential to inhibit tumor growth by targeting specific enzymes or receptors involved in cancer progression.
  • Antimicrobial Activity: The compound shows promise in antimicrobial applications, potentially inhibiting microbial growth through enzyme inhibition mechanisms.

4. Industry:

  • Organic Light Emitting Diodes (OLEDs): The unique properties of this compound make it suitable for developing OLEDs and other optoelectronic devices, contributing to advancements in display technologies.

Case Studies

  • Anticancer Studies: Research has shown that quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition. For instance, studies on similar compounds have reported IC50 values indicating potent activity against various cancer cell lines .
  • Fluorescent Imaging: The use of anthracene-based compounds in biological imaging has been explored extensively. Case studies have demonstrated their effectiveness in visualizing cellular structures and processes due to their strong fluorescence properties.
  • Antimicrobial Research: Investigations into the antimicrobial potential of quinoline derivatives have highlighted their efficacy against various pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, disrupting its function, while the quinoline moiety can inhibit enzyme activity by binding to the active site. These interactions can lead to various biological outcomes, such as cell death or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The anthracene group in N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine distinguishes it from simpler quinoline derivatives. Key comparisons include:

Compound Name Substituents on Quinoline-8-amine Molecular Formula Molecular Weight Key Structural Notes
Target Compound (2-(Anthracen-9-yl)ethoxy)methyl C₂₆H₂₄N₂O 380.49* Bulky anthracene enhances π-π stacking
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide (b2) 2-(quinolin-8-ylamino)acetamide C₂₂H₂₂N₄O₂ 386.44 Methoxyindole improves hydrophilicity
5-Ethyl-6-methoxyquinolin-8-amine 5-Ethyl, 6-methoxy C₁₂H₁₄N₂O 202.25 Small alkyl/methoxy groups enhance solubility
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline Chloro, methyl, methoxy C₁₉H₁₈ClN₂O 340.81 Chlorine increases electrophilicity
8-Chloro-N-(2-methoxyethyl)quinolin-4-amine Chloro, methoxyethyl C₁₂H₁₃ClN₂O 236.70 Methoxyethyl improves flexibility

*Estimated based on molecular formula.

The anthracene group in the target compound introduces significant steric bulk and aromatic surface area, which may enhance binding to aromatic systems in proteins or materials but reduce solubility compared to smaller substituents like methoxy or ethyl groups .

Physicochemical Properties

  • LogP and Solubility: The anthracene group increases logP (predicted >5) compared to derivatives like 5-ethyl-6-methoxyquinolin-8-amine (logP ~2.7) . This suggests lower aqueous solubility, which may necessitate formulation adjustments for biological applications.
  • Hydrogen Bonding: The ethoxy-methyl linker in the target compound provides one hydrogen bond donor (N–H) and two acceptors (O, N), similar to 8-chloro-N-(2-methoxyethyl)quinolin-4-amine .

Crystallography and Conformation

The quinoline ring in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline is planar, with a 70.22° dihedral angle between quinoline and the methoxybenzene group .

Biological Activity

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is a compound that belongs to a class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the quinoline moiety and the anthracene-derived ethoxy side chain. The quinoline structure is known for its ability to interact with various biological targets, while the anthracene component may enhance its photophysical properties, potentially leading to applications in phototherapy and imaging.

Anticancer Activity

Quinoline derivatives have been shown to exhibit significant anticancer properties. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Research has demonstrated that quinoline derivatives can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. For instance, a related compound showed an IC50 value of 0.5 μM against multiple cancer cell lines in the NCI-60 panel, indicating potent anti-proliferative effects .
  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific proteins involved in cell survival and proliferation, such as survivin. Compounds targeting survivin have been shown to significantly induce apoptosis in tumor cells .

Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties, making them candidates for treating infections caused by resistant pathogens:

  • Broad-Spectrum Activity : this compound could potentially show activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, related compounds have demonstrated IC50 values ranging from 1.33 to 18.9 μg/mL against various bacterial strains .
  • Mechanistic Insights : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Antimalarial and Antileishmanial Activities

Recent studies on quinoline derivatives have revealed promising antimalarial and antileishmanial activities:

  • Efficacy Against Malaria : Some derivatives have shown potent in vitro activity against Plasmodium falciparum, with IC50 values indicating effectiveness against both drug-sensitive and resistant strains .
  • Antileishmanial Potential : Compounds similar to this compound have also exhibited significant activity against Leishmania species, suggesting potential use in treating leishmaniasis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives:

  • Substituent Effects : Modifications at various positions on the quinoline ring can significantly influence biological activity. For instance, electron-withdrawing groups tend to enhance anticancer potency while maintaining low cytotoxicity .
  • Linker Variations : The length and nature of the linker between the anthracene moiety and quinoline core can affect solubility and bioavailability, impacting overall therapeutic effectiveness.

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

  • Survivin Inhibition : A study reported that a modified quinoline derivative effectively inhibited survivin expression in melanoma cells, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Screening : In vitro screening of a series of quinoline analogs revealed compounds with remarkable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, opening avenues for new antibiotic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine, and what critical intermediates should be monitored?

  • Methodological Answer : The compound can be synthesized via cyclization of N-propargyl aniline derivatives using transition metal catalysts like tin or indium chlorides. Key intermediates include nitro-substituted precursors (e.g., 2-nitro-N-(prop-2-yn-1-yl)aniline), which undergo cyclization to form the quinolin-8-amine core. Reaction progress should be tracked via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to confirm intermediate formation .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in quinolin-8-amine derivatives?

  • Methodological Answer :

  • NMR : Analyze coupling patterns in 1H^1H-NMR to distinguish aromatic protons in the anthracene and quinoline moieties. 13C^{13}C-NMR helps identify carbonyl or methylene linkages.
  • IR : Stretching frequencies for C-N (1250–1350 cm1^{-1}) and C-O (1050–1150 cm1^{-1}) bonds confirm functional groups.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) to ensure correct molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation.
  • Waste Disposal : Neutralize acidic/basic residues before incineration. Follow institutional guidelines for toxic organic waste .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) optimize the design of quinolin-8-amine derivatives for fluorescence applications?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict electronic transitions and excited-state properties. Compare HOMO-LUMO gaps with experimental UV-Vis spectra.
  • Analyze bond critical points (BCPs) via quantum theory of atoms in molecules (QTAIM) to assess intramolecular interactions affecting fluorescence efficiency .

Q. What strategies address contradictory spectroscopic data in structural elucidation (e.g., conflicting 1H^1H-NMR signals)?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
  • 2D NMR : Use COSY and NOESY to correlate adjacent protons and spatial interactions.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. How can reaction conditions be tailored to improve yield in the synthesis of anthracene-linked quinolin-8-amines?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., InCl3_3, SnCl4_4) to enhance cyclization efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature Control : Perform reactions under reflux (80–120°C) to accelerate kinetics without side-product formation .

Q. What mechanistic insights explain the role of propargyl groups in forming quinolin-8-amine scaffolds?

  • Methodological Answer :

  • Propargyl groups undergo alkyne activation via metal coordination (e.g., In3+^{3+}), promoting cyclization through a 6-endo-dig pathway.
  • Isotopic labeling (e.g., 15N^{15}N-aniline) can track nitrogen incorporation into the quinoline ring .

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